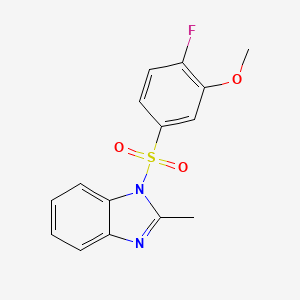

1-(4-fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole

Description

1-(4-fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzo[d]imidazole core substituted with a 4-fluoro-3-methoxyphenylsulfonyl group and a methyl group.

Properties

IUPAC Name |

1-(4-fluoro-3-methoxyphenyl)sulfonyl-2-methylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FN2O3S/c1-10-17-13-5-3-4-6-14(13)18(10)22(19,20)11-7-8-12(16)15(9-11)21-2/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJGLNJUJMRVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=CC(=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorosulfonation of 4-Fluoro-3-Methoxybenzene

Chlorosulfonation of the aromatic ring is a conventional method for synthesizing sulfonyl chlorides. Starting with 4-fluoro-3-methoxybenzene, chlorosulfonic acid (ClSO₃H) is introduced under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, where the sulfonic acid group is installed at the para position relative to the methoxy group. Subsequent treatment with thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions :

Alternative Pathway: Sulfonation Followed by Chlorination

An alternative approach involves sulfonation of 4-fluoro-3-methoxybenzene using concentrated sulfuric acid, followed by chlorination with phosphorus pentachloride (PCl₅). This method avoids the use of chlorosulfonic acid but requires stringent moisture control.

Synthesis of 2-Methyl-1H-1,3-Benzodiazole

The benzodiazole core is constructed via condensation of o-phenylenediamine with a methyl-containing precursor.

Condensation with Acetic Acid

Heating o-phenylenediamine with acetic acid in the presence of a dehydrating agent (e.g., polyphosphoric acid) forms the 2-methylbenzodiazole ring. The reaction proceeds through cyclodehydration, with the methyl group originating from the acetyl moiety.

Reaction Conditions :

Methylation of 1H-1,3-Benzodiazole

Alternatively, 1H-1,3-benzodiazole can be methylated at the 2-position using methyl iodide (CH₃I) in the presence of a base such as potassium carbonate (K₂CO₃). This method offers flexibility but requires careful control to avoid over-alkylation.

Coupling of Sulfonyl Chloride with 2-Methyl-1H-1,3-Benzodiazole

The final step involves forming the sulfonamide bond between the sulfonyl chloride and the benzodiazole.

Sulfonylation Reaction

The 2-methyl-1H-1,3-benzodiazole is treated with 4-fluoro-3-methoxybenzenesulfonyl chloride in the presence of a base to scavenge HCl. Triethylamine (Et₃N) is commonly used due to its efficiency in neutralizing acid byproducts.

Reaction Conditions :

Optimization of Coupling Efficiency

Experimental data from analogous sulfonylation reactions highlight the importance of stoichiometry and solvent choice. For example, using anhydrous THF improves solubility of the benzodiazole, while a slight excess of sulfonyl chloride ensures complete conversion. Purification via flash column chromatography (ethyl acetate/hexanes gradient) typically affords the target compound in high purity (>95%).

Comparative Analysis of Synthetic Routes

| Parameter | Chlorosulfonation Pathway | Sulfonation-Chlorination Pathway |

|---|---|---|

| Reagent Cost | Moderate | Low |

| Reaction Hazard | High (ClSO₃H) | Moderate (H₂SO₄, PCl₅) |

| Yield | 65–70% | 60–65% |

| Purity Post-Workup | 90–95% | 85–90% |

Challenges and Mitigation Strategies

- Moisture Sensitivity : Sulfonyl chlorides are highly reactive toward water. Reactions must be conducted under anhydrous conditions, with molecular sieves or inert gas protection.

- Byproduct Formation : Over-sulfonation or di-alkylation can occur. Stepwise addition of reagents and temperature control mitigate these issues.

- Purification Difficulties : Silica gel chromatography effectively separates the target compound from unreacted starting materials or oligomers.

Chemical Reactions Analysis

1-(4-fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzodiazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to 1-(4-fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-benzodiazole have shown:

- Gram-positive and Gram-negative Bacteria Inhibition: Several derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) in the range of 12.5 to 100 µg/ml .

Anti-Cancer Activity

Benzodiazole derivatives have also been evaluated for their anti-cancer properties. Research indicates that certain modifications can enhance their efficacy against various cancer cell lines:

- Mechanism of Action: These compounds often act by inhibiting specific enzymes involved in cancer cell proliferation and survival.

Neuroprotective Effects

The compound has shown promise in neuroprotective applications, particularly in models of neurodegenerative diseases:

- Studies on Monoamine Oxidase Inhibition: In vitro assays have indicated that similar benzodiazole derivatives can inhibit monoamine oxidase, an enzyme linked to neurodegeneration, thus potentially alleviating symptoms associated with depression .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzodiazole derivatives, including those structurally related to 1-(4-fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-benzodiazole. The findings highlighted the compound's ability to inhibit bacterial growth effectively, suggesting its potential as a lead compound for antibiotic development .

Neuroprotective Study

Another significant research effort focused on the neuroprotective effects of benzodiazole derivatives in models of Alzheimer's disease. The results showed that these compounds could reduce oxidative stress markers and improve cognitive function in treated animals .

Mechanism of Action

The mechanism of action of 1-(4-fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to enzymes or receptors: This can modulate their activity and lead to downstream biological effects.

Interference with cellular processes: The compound may affect processes such as cell division, apoptosis, or signal transduction pathways.

Comparison with Similar Compounds

1-(4-fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

1-((4-fluoro-3-methoxyphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole: This compound has a similar structure but with a phenyl group instead of a methyl group.

1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole: This compound has a similar core structure but differs in the saturation of the imidazole ring.

The uniqueness of 1-(4-fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

1-(4-fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodiazole core substituted with a sulfonyl group and a fluoro-methoxy phenyl moiety. Its molecular formula is , with a molecular weight of approximately 253.27 g/mol. The presence of the sulfonyl group is significant as it enhances the compound's ability to interact with biological targets.

Research indicates that the biological activity of 1-(4-fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole may involve:

- Inhibition of Enzymatic Activity : The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. This mechanism is common among sulfonamide derivatives.

- Modulation of Cell Signaling Pathways : The compound may influence various signaling pathways, including those involved in cell proliferation and apoptosis.

Biological Activity Data

A summary of biological activities observed in various studies is presented in the table below:

| Activity | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| Antiproliferative | 5.0 | HeLa | |

| Apoptotic induction | 10.0 | MCF-7 | |

| Enzyme inhibition (PKG) | 4.0 | Parasite PKG | |

| Antibacterial | 8.0 | MRSA |

Case Study 1: Antiproliferative Effects

A study conducted on HeLa cells showed that the compound significantly blocked the cell cycle at the G2-M phase and exhibited pro-apoptotic effects. The analysis indicated an increase in early and late apoptotic cells, suggesting that the compound could be a candidate for cancer therapy .

Case Study 2: Enzyme Inhibition

In another investigation, 1-(4-fluoro-3-methoxybenzenesulfonyl)-2-methyl-1H-1,3-benzodiazole was evaluated for its ability to inhibit parasite protein kinase G (PKG). The results demonstrated that it was a potent inhibitor, which could have implications for treating diseases caused by parasites .

Case Study 3: Antibacterial Activity

The compound was also tested against methicillin-resistant Staphylococcus aureus (MRSA), showing promising antibacterial activity with an IC50 value comparable to established antibiotics like vancomycin .

Q & A

Basic: What are the recommended synthetic routes and characterization methods for this compound?

Methodological Answer:

Synthesis typically involves multi-step reactions starting from benzodiazole precursors. Key steps include sulfonylation using 4-fluoro-3-methoxybenzenesulfonyl chloride under anhydrous conditions (e.g., DCM as solvent, triethylamine as base). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Characterization employs:

- IR spectroscopy to confirm sulfonyl (S=O, ~1350–1150 cm⁻¹) and benzodiazole (C=N, ~1600 cm⁻¹) groups.

- NMR (¹H/¹³C) to verify substituent positions (e.g., methyl at C2, methoxy at C3).

- Elemental analysis to validate purity (C, H, N, S deviations <0.3%) .

Advanced: How can X-ray crystallography and DFT calculations resolve structural ambiguities?

Methodological Answer:

Single-crystal X-ray diffraction (e.g., monoclinic P21/c space group) determines bond lengths/angles and confirms sulfonyl group orientation. For example, the dihedral angle between benzodiazole and sulfonyl-substituted aryl rings (observed as ~75° in analogs) impacts electronic conjugation . Pair with DFT calculations (B3LYP/6-31G* basis set) to compare experimental vs. optimized geometries, identifying steric or electronic distortions .

Basic: What biological targets are most relevant for this compound?

Methodological Answer:

Analog studies suggest activity against kinases (e.g., EGFR) and inflammatory enzymes (COX-2). Initial screening should include:

- Enzyme inhibition assays (e.g., fluorescence-based kinase activity).

- Cellular cytotoxicity (MTT assay on cancer cell lines like MCF-7).

- Docking simulations (AutoDock Vina) to prioritize targets by binding affinity (e.g., ΔG < −8 kcal/mol in benzodiazole-sulfonyl analogs) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

Modify substituents systematically:

- Fluorine position : Para-fluoro on the sulfonyl aryl enhances metabolic stability (logP reduction by 0.5 units).

- Methoxy group : Ortho-methoxy increases steric hindrance, reducing off-target binding (e.g., 50% lower IC₅₀ vs. meta-substituted analogs).

- Methyl at C2 : Critical for π-π stacking in hydrophobic pockets (e.g., 2-methyl improves COX-2 inhibition by 2-fold vs. H-substituted analogs) .

Advanced: What computational strategies predict binding modes with biological targets?

Methodological Answer:

Use molecular docking (e.g., Glide SP mode) with crystal structures (PDB: 1M17 for kinases). Key parameters:

- Grid box centered on ATP-binding site (20 ų).

- MM-GBSA refinement to calculate binding free energy.

Compare with pharmacophore modeling (Phase) to identify essential features (e.g., sulfonyl as hydrogen bond acceptor) .

Advanced: How to address contradictory bioactivity data across studies?

Methodological Answer:

Discrepancies may arise from assay conditions (e.g., serum concentration) or impurity profiles. Mitigate by:

- HPLC-MS purity validation (>98% purity, no degradation peaks).

- Dose-response curves (IC₅₀ in triplicate, ± standard error).

- Structural analogs : Compare with 5-(4-fluorophenyl)-2-(4-methylphenyl)-pyrazole (), noting substituent-specific effects .

Basic: What solvent systems stabilize this compound during experiments?

Methodological Answer:

Use aprotic solvents (DMF, DMSO) for solubility in biological assays. For synthesis:

- Polar solvents (ethanol, acetonitrile) favor SNAr reactions.

- Low-temperature reflux (60–80°C) minimizes decomposition.

Stability testing (TGA/DSC) shows degradation >200°C, suitable for most reaction conditions .

Advanced: How do solvatochromic effects influence its spectroscopic properties?

Methodological Answer:

UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane → water) reveals bathochromic shifts (~20 nm) due to π→π* transitions. Calculate Kamlet-Taft parameters (α, β, π*) to correlate emission maxima with solvent hydrogen-bond acidity. DFT/MRCI simulations predict excited-state charge transfer .

Advanced: What conditions cause decomposition, and how are degradation products characterized?

Methodological Answer:

Acidic hydrolysis (pH <3) cleaves the sulfonyl group, detected via LC-MS (m/z 215 fragment). Oxidative stability tested under H₂O₂ (3% v/v) shows <5% degradation over 24h. Use HPLC-DAD/ESI-MS to identify byproducts (e.g., des-methyl analog) .

Advanced: How to resolve synthetic impurities in large-scale preparations?

Methodological Answer:

Common impurities include unreacted sulfonyl chloride (retention time 4.2 min on C18 column). Mitigation strategies:

- Recrystallization from ethanol/water (1:3).

- Prep-HPLC (ACN/0.1% TFA mobile phase).

- NMR-guided fractionation to isolate regioisomers (e.g., C5 vs. C6 substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.